molecular formula C14H10FN3S2 B2553395 6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol CAS No. 1286697-00-4

6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol

Cat. No. B2553395
CAS RN: 1286697-00-4
M. Wt: 303.37
InChI Key: HBDWOBYDBFJSCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives is a topic of interest due to their potential applications in medicinal chemistry and agriculture. For instance, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives involved a five-step process starting from ethyl 2-(3-trifluoromethylphenyl)acetate, leading to a moderate yield of 51.5% . Similarly, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by a reaction sequence starting with 2-(4-chloro-3-methylphenoxy)acetic acid, followed by several steps including the use of TBTU and chloroamine T . These methods demonstrate the complexity and multi-step nature of synthesizing pyridazine derivatives.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, LC-MS, and XRD . Density functional theory (DFT) calculations have been employed to confirm the harmony between theoretical and experimental values, with particular attention to the HOMO-LUMO energy gap and global reactivity descriptors . The presence of intermolecular hydrogen bonds and other interactions such as C-Cl...cg has been observed, which are further analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical reactivity of pyridazine derivatives is highlighted by their ability to undergo further chemical transformations. For example, 1-(6-fluorobenzothiazol-2-yl)-3-(4-fluorophenyl)-5-arylpyrazolines were synthesized and then oxidized to the corresponding pyrazoles using iodobenzene diacetate . This indicates the potential for pyridazine derivatives to participate in various chemical reactions, leading to a diverse range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of substituents such as fluorine and chlorine atoms can significantly affect their herbicidal, antitubercular, and central nervous system activities . The compounds' ability to form intermolecular hydrogen bonds and other non-covalent interactions contributes to their stability and potential biological activity . The antitubercular activity of certain derivatives was found to be enhanced by specific substituents on the thiazole nucleus and imidazo[1,2-a]pyridine ring .

Case Studies

Several case studies demonstrate the practical applications of pyridazine derivatives. For instance, some derivatives exhibited potent herbicidal activities, comparable to commercial herbicides, against dicotyledonous plants . In the realm of medicinal chemistry, certain imidazo[1,2-b]pyridazine derivatives showed significant anxiolytic activity in behavioral tests on rats . Additionally, molecular docking studies of a novel pyridazine derivative against the fungus Fusarium oxysporum suggest potential agrochemical uses .

Scientific Research Applications

Synthesis and Structural Characterization

  • Compounds related to 6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol have been synthesized and structurally characterized, highlighting the potential of pyridazine derivatives in medicinal chemistry. For instance, studies have demonstrated the synthesis of novel pyridazine derivatives, emphasizing their structural elucidation through techniques such as NMR, IR, mass spectral studies, and X-ray diffraction (Sallam et al., 2021; Sallam et al., 2021) (Sallam et al., 2021) (Sallam et al., 2021).

Biological Activities

  • Research has explored the antimicrobial and antitumor activities of these compounds, with some showing promising results against a variety of bacterial strains and cancer cell lines. Notably, novel fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety have exhibited moderate to excellent antitumor activity against multiple cancer cell lines (Bhat et al., 2009) (Bhat et al., 2009).

Agrochemical Applications

  • Some derivatives have been evaluated for their herbicidal activities, showcasing the versatility of the pyridazine scaffold in the development of agrochemicals. For instance, novel pyridazine derivatives with substituted benzyloxy or phenoxy groups have demonstrated significant herbicidal effectiveness at low application rates (Xu et al., 2012) (Xu et al., 2012).

Theoretical Studies and Chemical Analysis

  • Computational studies, including density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks, have been conducted to understand the electronic structure, intermolecular interactions, and stability of these compounds. Such studies provide insights into the molecular properties that contribute to their biological and chemical activities (Sallam et al., 2021) (Sallam et al., 2021).

Antimicrobial and Antifungal Activities

  • The exploration of antimicrobial and antifungal activities of pyridazine and triazole derivatives underscores their potential in addressing various microbial infections. Microwave-assisted synthesis techniques have been applied to develop compounds with enhanced antimicrobial properties, highlighting the role of synthetic methodologies in optimizing biological activity (Dengale et al., 2019) (Dengale et al., 2019).

properties

IUPAC Name

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3S2/c1-8-13(11-6-7-12(19)18-17-11)20-14(16-8)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWOBYDBFJSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NNC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol

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